tert-Butyl 3-oxocyclobutanecarboxylate
CAS No.: 145549-76-4
Cat. No.: VC21280781
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145549-76-4 |
---|---|
Molecular Formula | C9H14O3 |
Molecular Weight | 170.21 g/mol |
IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3 |
Standard InChI Key | JINYZTGTQXDUQR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1CC(=O)C1 |
Canonical SMILES | CC(C)(C)OC(=O)C1CC(=O)C1 |
Introduction
Chemical Structure and Identification
Tert-butyl 3-oxocyclobutanecarboxylate (CAS Number 145549-76-4) features a strained four-membered cyclobutane ring with a ketone functionality at the 3-position and a tert-butyloxycarbonyl group at position 1. This structural arrangement contributes to its unique chemical behavior and reactivity profile.
Structural Information
The compound has a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.206 g/mol . Its structure can be represented through various notational systems:
Notation Type | Representation |
---|---|
SMILES | CC(C)(C)OC(=O)C1CC(=O)C1 |
InChI | InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3 |
InChIKey | JINYZTGTQXDUQR-UHFFFAOYSA-N |
The compound contains three oxygen atoms: one in the ketone functional group and two in the ester functionality. The tert-butyl group provides steric hindrance, which influences the compound's chemical behavior and stability under various reaction conditions.
Physical Properties
The physical properties of tert-butyl 3-oxocyclobutanecarboxylate are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 170.206 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 230.4±33.0 °C at 760 mmHg |
Flash Point | 93.4±25.4 °C |
These physical properties indicate that the compound is a liquid at room temperature with moderate volatility .
Spectroscopic Data
Mass spectrometry data shows various adduct formations with predicted collision cross-section values:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 171.10158 | 138.8 |
[M+Na]⁺ | 193.08352 | 143.8 |
[M+NH₄]⁺ | 188.12812 | 141.8 |
[M+K]⁺ | 209.05746 | 142.0 |
[M-H]⁻ | 169.08702 | 135.3 |
[M+Na-2H]⁻ | 191.06897 | 139.5 |
[M]⁺ | 170.09375 | 137.1 |
[M]⁻ | 170.09485 | 137.1 |
These spectroscopic values are essential for analytical identification and characterization of the compound in research settings .
Synthesis Methods
Tert-butyl 3-oxocyclobutanecarboxylate can be prepared through various synthetic routes, with different approaches optimized for laboratory and industrial settings.
Laboratory Synthesis
In laboratory settings, tert-butyl 3-oxocyclobutanecarboxylate can be synthesized through the reaction of cyclobutanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
The reaction pathway involves nucleophilic addition to the carbonyl group, followed by elimination to form the ester linkage. The base (triethylamine) serves to neutralize the hydrochloric acid formed during the reaction, preventing degradation of sensitive reaction components.
Industrial Production
Industrial production methods for tert-butyl 3-oxocyclobutanecarboxylate generally scale up the laboratory procedures but incorporate process optimizations to enhance efficiency and yield. These optimizations may include continuous flow processing, specialized catalysts, and refined purification protocols to achieve higher purity standards required for commercial applications.
Chemical Reactivity
The chemical reactivity of tert-butyl 3-oxocyclobutanecarboxylate is dominated by its functional groups: the ketone (oxo group) and the tert-butyl ester. These functional groups enable the compound to participate in various chemical transformations.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the cyclobutane ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions can lead to ring-opening products and the formation of corresponding carboxylic acids.
Reduction Reactions
Reduction of tert-butyl 3-oxocyclobutanecarboxylate can occur at both the ketone and ester functionalities, depending on the reducing agent employed. Selective reduction of the ketone group can be achieved using sodium borohydride (NaBH₄), while more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups to form alcohols.
Condensation Reactions
The compound serves as a key reagent in forming carbon-carbon bonds, facilitating the synthesis of larger molecular frameworks. The ketone group can participate in aldol-type condensations, while the ester group can undergo transesterification or aminolysis reactions to form amides.
Substitution Reactions
The tert-butyl group in the ester functionality can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. This reaction is often facilitated by acid catalysis, which protonates the carbonyl oxygen and enhances the leaving group ability of the tert-butoxy group.
Applications in Organic Synthesis
Tert-butyl 3-oxocyclobutanecarboxylate has found significant applications in organic synthesis due to its unique structural features and reactivity profile.
Building Block for Complex Molecules
The compound serves as a versatile building block for the synthesis of complex molecules. The cyclobutane ring provides a rigid structural element, while the ketone and ester functionalities offer sites for further chemical modifications. This makes it valuable in the construction of pharmaceutically relevant compounds and other fine chemicals.
Protecting Group Chemistry
The tert-butyl ester functionality acts as a protecting group for carboxylic acids. This protection is particularly useful in multi-step synthesis where selective reactions are required. The tert-butyl group can be selectively removed under acidic conditions without affecting other functional groups, making it a valuable tool in complex synthesis strategies.
Medicinal Chemistry Applications
In medicinal chemistry, tert-butyl 3-oxocyclobutanecarboxylate and its derivatives have been explored for their potential biological activities. The cyclobutane ring provides a unique spatial arrangement of substituents, which can influence binding interactions with biological targets.
Comparison with Related Compounds
Structural Comparisons
The presence of the oxo group at position 3 in tert-butyl 3-oxocyclobutanecarboxylate versus the tert-butyl group in 3-tert-butylcyclobutane-1-carboxylic acid results in different electronic distributions and steric profiles. These differences influence their respective reactivities and applications.
Reactivity Differences
While both compounds contain a cyclobutane ring system, the different functional groups lead to divergent chemical behaviors. The ketone functionality in tert-butyl 3-oxocyclobutanecarboxylate provides an additional reactive site for nucleophilic additions and condensation reactions, which is absent in 3-tert-butylcyclobutane-1-carboxylic acid.
Analytical Methods for Identification
Various analytical techniques can be employed to identify and characterize tert-butyl 3-oxocyclobutanecarboxylate in research and quality control settings.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the separation and quantification of tert-butyl 3-oxocyclobutanecarboxylate. These techniques allow for the determination of purity and the detection of impurities or degradation products.
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information. Mass spectrometry offers precise molecular weight determination and fragmentation patterns, which serve as fingerprints for identification .
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